molecular formula C27H33N5O5S B1139193 SID 26681509 CAS No. 958772-66-2

SID 26681509

Cat. No.: B1139193
CAS No.: 958772-66-2
M. Wt: 539.65
Attention: For research use only. Not for human or veterinary use.
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Description

SID 26681509, also known by its chemical name N-[(1,1-Dimethylethoxy)carbonyl]-L-tryptophan-2-[[(2-ethylphenyl)amino]-2-oxoethyl]thio]carbonyl]hydrazide, is a potent and reversible inhibitor of human cathepsin L. Cathepsin L is a lysosomal protease enzyme involved in protein degradation and various cellular processes. This compound has shown significant potential in inhibiting cathepsin L with an IC50 value of 56 nM .

Preparation Methods

The synthesis of SID 26681509 involves multiple steps, starting with the protection of L-tryptophan. The synthetic route includes the following steps:

Chemical Reactions Analysis

SID 26681509 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Profile

  • Chemical Name: N-[(1,1-Dimethylethoxy)carbonyl]-L-tryptophan-2-[[[2-[(2-ethylphenyl)amino]-2-oxoethyl]thio]carbonyl]hydrazide
  • Molecular Formula: C27H33N5O5S
  • Molecular Weight: 539.65 g/mol
  • IC50 for Cathepsin L: 56 nM (inhibitory concentration for 50% inhibition) .

This compound has demonstrated inhibitory effects against various biological targets:

  • Cathepsin L Inhibition:
    • Potent inhibitor with an IC50 of 56 nM.
    • Exhibits slow-binding kinetics; after preincubation, the IC50 can drop to as low as 1.0 nM .
  • Antimalarial Activity:
    • Inhibits the propagation of Plasmodium falciparum with an IC50 of 15.4 µM.
    • Effective against Leishmania major, showing an IC50 of 12.5 µM .
  • Cardiac Applications:
    • Inhibition of myocardial cathepsin L during reperfusion following myocardial infarction has been shown to improve cardiac function and reduce infarct size .

Parasitology

Case Study: Malaria and Leishmaniasis

  • A study assessed the efficacy of this compound against Plasmodium falciparum and Leishmania major. The compound's ability to inhibit these parasites highlights its potential as a therapeutic agent in treating parasitic infections .
Parasite IC50 (µM)
Plasmodium falciparum15.4
Leishmania major12.5

Cardiology

Case Study: Myocardial Infarction

  • Research indicated that administering this compound in animal models during reperfusion improved cardiac function significantly. The treated group showed a reduction in infarct size compared to controls, suggesting that cathepsin L inhibition may protect cardiac tissue during ischemic events .
Parameter Control Group This compound Group
Infarct Size (%)100%73%
Fractional Shortening (%)DecreasedPreserved

Cancer Research

Case Study: Tumor Microenvironment

  • Recent studies have explored the role of cathepsins in tumor progression and metastasis. By inhibiting cathepsin L with this compound, researchers aim to understand its effects on tumor microenvironment modulation and potential therapeutic outcomes in cancer treatment .

Mechanism of Action

SID 26681509 exerts its effects by binding to the active site of cathepsin L, inhibiting its protease activity. The inhibition is reversible and competitive, with this compound demonstrating slow-binding and slowly reversible inhibition. Molecular docking studies have shown that this compound interacts with key residues in the active site of cathepsin L, blocking substrate access and preventing protein degradation .

Comparison with Similar Compounds

SID 26681509 is unique in its high selectivity and potency as a cathepsin L inhibitor. Similar compounds include:

This compound stands out due to its reversible and competitive inhibition, making it a valuable tool for studying cathepsin L and its role in various diseases.

Biological Activity

SID 26681509 is a potent and reversible inhibitor of human cathepsin L, a lysosomal protease involved in various biological processes, including protein degradation and immune response. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of diseases associated with cathepsin L activity, such as cancer and infectious diseases.

  • Chemical Name : N-[(1,1-Dimethylethoxy)carbonyl]-L-tryptophan-2-[[[2-[(2-ethylphenyl)amino]-2-oxoethyl]thio]carbonyl]hydrazide
  • Molecular Formula : C27H33N5O5S
  • Purity : ≥97%

This compound operates as a slow-binding and slowly reversible competitive inhibitor of cathepsin L. Its inhibition mechanism was characterized through kinetic studies, revealing an IC50 value of 56 nM under standard conditions. Notably, preincubation with the enzyme significantly increases its potency, dropping the IC50 to as low as 1.0 nM after 4 hours .

In Vitro Studies

  • Cathepsin L Inhibition :
    • IC50 Values :
      • Immediate mixing: 56 nM
      • After 1 hour preincubation: 7.5 nM
      • After 2 hours preincubation: 4.2 nM
      • After 4 hours preincubation: 1.0 nM .
  • Toxicity Assessment :
    • Non-toxic to human aortic endothelial cells at concentrations up to 100 μM .
    • Exhibited no toxicity in zebrafish models at the same concentration .
  • Antimicrobial Activity :
    • Inhibits Plasmodium falciparum (malaria) with an IC50 of 15.4 μM .
    • Toxic to Leishmania major promastigotes with an IC50 of 12.5 μM .

In Vivo Studies

In vivo experiments demonstrated that this compound does not exhibit toxicity in zebrafish at concentrations up to 100 μM , indicating a favorable safety profile for further development .

Application in Disease Models

Recent studies have highlighted the role of cathepsin L in viral infections, particularly SARS-CoV-2. This compound has been shown to inhibit SARS-CoV-2 pseudovirus entry into human cells, suggesting its potential as a therapeutic agent against COVID-19. In vitro assays indicated that this compound effectively blocked the cleavage activity necessary for viral entry .

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

Parameter Value/Description
Target Enzyme Human Cathepsin L
IC50 (Immediate) 56 nM
IC50 (1 hr Preincubation) 7.5 nM
IC50 (2 hr Preincubation) 4.2 nM
IC50 (4 hr Preincubation) 1.0 nM
Toxicity (Human Cells) Non-toxic up to 100 μM
Toxicity (Zebrafish) Non-toxic up to 100 μM
Antimalarial Activity IC50 = 15.4 μM
Leishmanicidal Activity IC50 = 12.5 μM
SARS-CoV-2 Inhibition Significant reduction in viral entry

Q & A

Basic Research Questions

Q. What experimental models are commonly used to evaluate the inhibitory effects of SID 26681509 on proteases?

this compound has been tested in Plasmodium falciparum (malaria) assays using synchronized ring-stage parasites in RPMI 1640 medium with human erythrocytes, and in leishmaniasis models using Promega E2610 reagent . Additionally, human monocyte-derived macrophages (MDMs) were employed to study its inhibition of HIV-1 p24 antigen release and Mycobacterium tuberculosis growth . Cell Titer-Glo™ assays (Promega G7570) were utilized to measure fluorescence intensity in enzyme inhibition studies .

Q. What methodologies are recommended for assessing the reversibility of this compound’s enzyme inhibition?

A dilution protocol is critical: pre-mix this compound with the target enzyme (e.g., cathepsin L) at 10× IC50, incubate, then dilute 100-fold into assay buffer containing substrate. Rapidly reversible inhibitors restore >90% enzyme activity post-dilution. Time-course experiments (0–4 hours preincubation) and comparison to positive controls (e.g., uninhibited enzyme activity) are essential .

Q. How should researchers design dose-response experiments to characterize this compound’s inhibitory kinetics?

Use a range of inhibitor concentrations (e.g., 1–100 nM) with fixed enzyme and substrate levels. Include preincubation periods (0–4 hours) to assess time-dependent inhibition. Measure residual enzyme activity via fluorogenic substrates (e.g., Z-Phe-Arg-AMC) and calculate IC50 values using nonlinear regression .

Q. What in vitro models demonstrate this compound’s efficacy against viral and bacterial pathogens?

In MDMs, this compound inhibited HIV-1 replication (via p24 antigen reduction) and M. tuberculosis survival by modulating 1,25D3-mediated autophagy pathways . It also suppressed malaria parasite growth in Plasmodium falciparum cultures .

Advanced Research Questions

Q. How can researchers address discrepancies in IC50 values of this compound across experimental conditions?

Variability in IC50 (e.g., 56 nM vs. 1.0 nM after 4-hour preincubation) arises from slow-binding kinetics. Standardize preincubation times, substrate concentrations, and enzyme-inhibitor ratios. Use progress curve analysis to distinguish between rapid equilibrium and slow-binding inhibition mechanisms .

Q. What statistical approaches are appropriate for analyzing time-dependent inhibition data of this compound?

Apply global fitting of progress curves to a slow-binding model (e.g., Morrison equation). Use ANOVA to compare IC50 values across time points. For reversibility assays, calculate residual activity percentages relative to controls and assess significance via Student’s t-test .

Q. What strategies can optimize the selectivity of this compound against off-target proteases?

Perform comparative inhibition assays against related proteases (e.g., cathepsin B, papain). Use molecular docking to identify structural determinants of specificity, such as interactions with the S2/S3 subsites of cathepsin L. Validate selectivity via kinetic assays and crystallography .

Q. How can molecular docking studies inform the design of this compound derivatives with improved binding kinetics?

Docking simulations (e.g., AutoDock Vina) can map interactions between this compound and catalytic residues (e.g., Cys25 in cathepsin L). Modify functional groups (e.g., thiocarbazate moiety) to enhance hydrogen bonding or hydrophobic contacts. Validate derivatives using surface plasmon resonance (SPR) for binding affinity .

Q. How should researchers integrate omics data to elucidate this compound’s multi-target effects in cancer models?

Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify pathways affected by this compound, such as oxidative stress, apoptosis, or DNA repair. Cross-reference with databases like KEGG to map interactions between protease inhibition and oncogenic signaling .

Q. What control experiments are essential when testing this compound’s effects on cellular autophagy pathways?

Include vehicle controls (DMSO), lysosome inhibitors (e.g., bafilomycin A1), and positive controls (e.g., rapamycin). Measure autophagic flux via LC3-II Western blotting or GFP-LC3 puncta assays. Confirm lysosomal hydrolase inhibition using cathepsin activity probes .

Methodological Notes

  • Data Contradiction Analysis : When IC50 values conflict, verify assay conditions (pH, temperature, ionic strength) and enzyme purity. Use orthogonal methods (e.g., SPR, isothermal titration calorimetry) to validate binding constants .
  • Theoretical Frameworks : Link findings to protease inhibition theory (e.g., transition-state analogs) or autophagy regulation in infectious diseases .
  • Ethical Considerations : Adhere to biosafety protocols for handling pathogens (e.g., M. tuberculosis BSL-3 requirements) .

Properties

IUPAC Name

tert-butyl N-[(2S)-1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N5O5S/c1-5-17-10-6-8-12-20(17)29-23(33)16-38-26(36)32-31-24(34)22(30-25(35)37-27(2,3)4)14-18-15-28-21-13-9-7-11-19(18)21/h6-13,15,22,28H,5,14,16H2,1-4H3,(H,29,33)(H,30,35)(H,31,34)(H,32,36)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIWAYTTYNFEKL-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC(=O)NNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1NC(=O)CSC(=O)NNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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